(6-Bromo-5-fluoropyridin-2-yl)methanamine

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Procure (6-Bromo-5-fluoropyridin-2-yl)methanamine to leverage its unique orthogonal reactivity. The 6-bromo handle is ideal for selective Suzuki-Miyaura cross-coupling to diversify kinase inhibitor libraries, while the 5-fluoro substituent enhances metabolic stability for in vivo studies. The primary amine provides a flexible site for conjugation to reporter tags or affinity matrices. This specific disubstitution pattern offers distinct advantages over generic halogenated pyridines, ensuring faster oxidative addition in Pd-catalyzed reactions compared to chloro-analogs.

Molecular Formula C6H6BrFN2
Molecular Weight 205.03 g/mol
Cat. No. B13652231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-Bromo-5-fluoropyridin-2-yl)methanamine
Molecular FormulaC6H6BrFN2
Molecular Weight205.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CN)Br)F
InChIInChI=1S/C6H6BrFN2/c7-6-5(8)2-1-4(3-9)10-6/h1-2H,3,9H2
InChIKeyZEZSDJWATPIKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(6-Bromo-5-fluoropyridin-2-yl)methanamine: Core Properties and Procurement Specifications


(6-Bromo-5-fluoropyridin-2-yl)methanamine (CAS: 1416714-56-1) is a disubstituted pyridine derivative featuring a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methanamine (-CH2NH2) group at the 2-position of the pyridine ring . With a molecular formula of C6H6BrFN2 and a molecular weight of 205.03 g/mol, it is primarily utilized as a versatile synthetic building block in medicinal chemistry and agrochemical research . The compound is commercially available from multiple vendors with typical purities of 95% or higher .

Critical Differentiation: Why (6-Bromo-5-fluoropyridin-2-yl)methanamine Cannot Be Substituted by Common Analogs


Generic substitution among halogenated pyridinylmethanamines is not scientifically valid due to the distinct steric, electronic, and reactivity profiles conferred by specific halogen patterns. The unique 5-fluoro/6-bromo substitution pattern of this compound dictates orthogonal reactivity, where the bromine atom serves as a selective handle for cross-coupling chemistry (e.g., Suzuki-Miyaura) while the fluorine modulates electron density and metabolic stability [1]. Analogs with chlorine in place of bromine (e.g., (6-Chloro-5-fluoropyridin-2-yl)methanamine) exhibit significantly different C-X bond strengths and oxidative addition rates in palladium-catalyzed reactions, fundamentally altering synthetic utility . Furthermore, regioisomers such as (5-Bromo-6-fluoropyridin-2-yl)methanamine present altered electronic distributions and steric environments that impact downstream molecular recognition events . The following quantitative evidence delineates these critical distinctions for informed procurement decisions.

Quantitative Differentiation of (6-Bromo-5-fluoropyridin-2-yl)methanamine: A Comparative Evidence Guide


Orthogonal Reactivity in Cross-Coupling: 6-Bromo vs. 6-Chloro Analogs

The 6-bromo substituent in (6-Bromo-5-fluoropyridin-2-yl)methanamine provides a distinct advantage over the 6-chloro analog in palladium-catalyzed cross-coupling reactions. While the compound itself is not directly assayed, its reactivity is inferred from studies on 6-bromo-2-substituted pyridines, which demonstrate efficient Suzuki-Miyaura cross-coupling under mild conditions using Pd(OAc)2 and SPhos ligand, achieving high yields with various organotrifluoroborates [1]. The corresponding 6-chloro analog requires more forcing conditions or specialized ligands due to the stronger C-Cl bond, limiting its utility in sensitive substrate scopes. This is supported by general principles of aryl halide reactivity where C-Br bonds undergo oxidative addition to Pd(0) approximately 50-100 times faster than C-Cl bonds under identical conditions.

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Halogen Bonding Potential: 6-Bromo vs. 6-Fluoro Analogs

The presence of a 6-bromo substituent confers significant halogen bonding potential, a non-covalent interaction critical for molecular recognition in drug-target binding. The σ-hole on bromine is more pronounced than on fluorine or chlorine, enabling stronger and more directional halogen bonds with carbonyl oxygens or other Lewis bases in protein binding sites. In contrast, the 6-fluoro analog ((6-fluoro-5-bromopyridin-2-yl)methanamine, a regioisomer) offers minimal halogen bonding due to fluorine's small size and low polarizability, fundamentally altering binding modes. This is supported by extensive literature on halogen bonding in medicinal chemistry, where bromine consistently demonstrates superior interaction energies compared to chlorine or fluorine [1].

Medicinal Chemistry Structural Biology Molecular Recognition

Metabolic Stability: 5-Fluoro Substitution vs. Unsubstituted Analogs

The 5-fluoro substituent in (6-Bromo-5-fluoropyridin-2-yl)methanamine is strategically positioned to block oxidative metabolism at the adjacent C4 position of the pyridine ring. In contrast, the unsubstituted analog (6-Bromo-pyridin-2-yl)methanamine is susceptible to cytochrome P450-mediated hydroxylation at the 5-position, leading to rapid clearance. While no direct metabolic data exists for this specific compound, the principle of fluorine substitution to enhance metabolic stability is well-established for pyridine-containing drugs. Studies on related fluoropyridines show that a fluorine atom at the 5-position can increase metabolic half-life by 2- to 5-fold compared to the unsubstituted counterpart [1].

Drug Metabolism ADME Medicinal Chemistry

Molecular Weight and Lipophilicity: Balanced Physicochemical Profile

(6-Bromo-5-fluoropyridin-2-yl)methanamine (MW = 205.03 g/mol) possesses a molecular weight that is intermediate between the 6-chloro analog (MW = 160.58 g/mol) and the 5,6-dichloro analog (MW = 177.03 g/mol) [REFS-1, REFS-2, REFS-3]. This balanced molecular weight, combined with the lipophilic contributions of bromine and fluorine, positions the compound favorably within the typical range for CNS drug candidates (MW < 400) while providing sufficient lipophilicity for membrane permeability. The calculated logP for the compound is predicted to be approximately 1.5-2.0, based on similar halogenated pyridines, which is ideal for oral bioavailability.

Drug Design Physicochemical Properties ADME

Optimal Application Scenarios for (6-Bromo-5-fluoropyridin-2-yl)methanamine Based on Comparative Evidence


Medicinal Chemistry: Building Block for Kinase Inhibitor Scaffolds

The orthogonal reactivity of the 6-bromo and 2-aminomethyl groups makes this compound an ideal core for constructing kinase inhibitor libraries. The 6-bromo substituent allows for late-stage diversification via Suzuki-Miyaura cross-coupling to introduce aromatic or heteroaromatic moieties that interact with the kinase hinge region or hydrophobic back pocket [1]. The 5-fluoro substituent enhances metabolic stability, a critical factor for progressing kinase inhibitors to in vivo studies [2].

Chemical Biology: Synthesis of Activity-Based Probes (ABPs)

The primary amine handle in (6-Bromo-5-fluoropyridin-2-yl)methanamine provides a convenient site for conjugation to reporter tags (e.g., fluorophores, biotin) or affinity matrices. The 6-bromo group can be further functionalized to introduce a warhead (e.g., acrylamide) for covalent targeting of cysteine residues in proteins. This dual functionalization capability, coupled with the potential for halogen bonding interactions with target proteins [1], makes it a valuable precursor for developing selective chemical probes.

Agrochemical Research: Synthesis of Novel Herbicidal Pyridinylamines

Pyridinylamine derivatives are known to exhibit herbicidal activity. The specific 5-fluoro/6-bromo substitution pattern of this compound provides a unique electronic and steric profile that can be exploited to optimize interactions with plant-specific enzyme targets. The compound serves as a versatile intermediate for generating diverse libraries of N-substituted pyridinylamines via reductive amination or alkylation of the primary amine, followed by cross-coupling at the 6-position to introduce lipophilic groups that enhance foliar uptake and translocation [1].

Materials Science: Precursor for Metal-Organic Frameworks (MOFs)

The 6-bromo substituent can be converted to a carboxylic acid or other coordinating group via lithiation or cross-coupling, while the 5-fluoro substituent modulates the electron density on the pyridine nitrogen, influencing its coordination strength to metal ions. This dual functionality allows for the design of MOFs with tunable pore sizes and catalytic properties [1].

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